molecular formula C10H6FNO3 B1441526 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1167056-89-4

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B1441526
M. Wt: 207.16 g/mol
InChI Key: UPTVMNMTVAWXBH-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It has a molecular weight of 207.16 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is 1S/C10H6FNO3/c11-5-1-2-7-6 (3-5)9 (10 (14)15)8 (13)4-12-7/h1-4,13H, (H,14,15) .


Physical And Chemical Properties Analysis

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a powder .

Scientific Research Applications

Synthesis and Antibacterial Activity

6-Fluoroquinolones, including derivatives of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have shown promise in antibacterial applications. A study by Sheu et al. (1998) highlighted the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, demonstrating notable antibacterial activities (Sheu et al., 1998). Ziegler et al. (1989) also synthesized a series of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, reporting in vitro antibacterial data against various bacteria (Ziegler et al., 1989).

Antioxidative or Prooxidative Effects

Liu et al. (2002) explored the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, synthesized from 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Their research focused on the effects against free-radical-initiated hemolysis of erythrocytes (Liu et al., 2002).

Fluorescence Applications

Hirano et al. (2004) discovered a novel fluorophore, 6-Methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media. This compound, derived from the related 6-Fluoroquinolone family, was applied as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis and Spectroscopy Studies

Nycz and Małecki (2013) conducted synthesis, spectroscopy, and computational studies of selected hydroxyquinoline carboxylic acids and their fluoro-, thio-, and dithioanalogues. Their research included detailed characterizations of these compounds (Nycz & Małecki, 2013).

Photolabile Protecting Group for Carboxylic Acids

Fedoryak and Dore (2002) synthesized a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, which demonstrated potential applications in biological messengers due to its photolability and solubility (Fedoryak & Dore, 2002).

Photoreactions in Basic Media

Cuquerella et al. (2004) studied the photoreaction of norfloxacin, a 6-fluoroquinolone, in basic media. Their findings support the mechanism of a direct attack by hydroxide anions on the excited triplet state (Cuquerella et al., 2004).

Antimycobacterial Activities of Novel Fluoroquinolones

Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their antimycobacterial activities, providing insights into potential therapeutic applications (Senthilkumar et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The safety information suggests wearing protective gloves and eye protection, and to wash thoroughly after handling .

properties

IUPAC Name

6-fluoro-3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVMNMTVAWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

CAS RN

1167056-89-4
Record name 6-fluoro-3-hydroxyquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kaila, K Janz, A Huang, A Moretto… - Journal of medicinal …, 2007 - ACS Publications
P-selectin-PSGL-1 interaction causes rolling of leukocytes on the endothelial cell surface, which subsequently leads to firm adherence and leukocyte transmigration through the vessel …
Number of citations: 111 pubs.acs.org
A Gopalsamy, AE Aulabaugh, A Barakat… - Journal of Medicinal …, 2020 - ACS Publications
… The solid was then dried to furnish 136 g of 6-fluoro-3-hydroxyquinoline-4-carboxylic acid 31 as a yellow solid and used in the next step without further purification. m/z = 207.9 (M + H) + …
Number of citations: 30 pubs.acs.org

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